

# Application Notes and Protocols for the Synthesis of N,N-Dimethylamidino Urea

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## Compound of Interest

Compound Name: *N,N*-Dimethylamidino Urea

Cat. No.: B15572935

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**Abstract:** This document provides a detailed experimental protocol for the laboratory-scale synthesis of **N,N-Dimethylamidino Urea**, a compound of interest for applications in medicinal chemistry and drug development. Due to the absence of a specifically published synthetic procedure for this molecule, the following protocol is a proposed route based on established chemical principles for the synthesis of analogous urea derivatives. The procedure involves the reaction of N,N-dimethylguanidine with cyanic acid, the latter being generated in situ from potassium cyanate. This method is anticipated to be efficient and amenable to standard laboratory equipment. All quantitative data are summarized for clarity, and a detailed experimental workflow is provided.

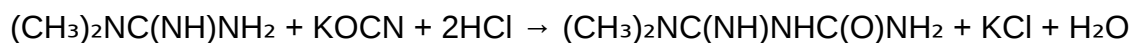
## Introduction

**N,N-Dimethylamidino Urea** is a guanidino-urea derivative. The guanidinium group is a common feature in many biologically active molecules, and its combination with a urea moiety may lead to novel pharmacological properties. The lack of a described synthesis necessitates the development of a reliable and reproducible experimental protocol. The proposed method is based on the nucleophilic addition of the guanidine nitrogen to an isocyanate intermediate.

## Proposed Reaction Scheme

The overall proposed reaction is the formation of **N,N-Dimethylamidino Urea** from N,N-dimethylguanidine and potassium cyanate in an acidic aqueous medium.

Reaction:



## Experimental Protocol

### 3.1. Materials and Equipment

- Reagents:
  - N,N-Dimethylguanidine hydrochloride (or sulfate)
  - Potassium cyanate (KOCN)
  - Hydrochloric acid (HCl), concentrated and 1 M solution
  - Sodium hydroxide (NaOH), 1 M solution
  - Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
  - Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
  - Methanol (MeOH)
  - Deionized water
- Equipment:
  - Round-bottom flask (100 mL)
  - Magnetic stirrer and stir bar
  - Reflux condenser
  - Heating mantle or oil bath
  - Separatory funnel (250 mL)
  - Rotary evaporator

- Büchner funnel and flask
- Standard laboratory glassware (beakers, graduated cylinders, etc.)
- pH meter or pH paper
- Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

### 3.2. Detailed Methodology

- Preparation of N,N-Dimethylguanidine Solution:
  - In a 100 mL round-bottom flask, dissolve 1.0 equivalent of N,N-dimethylguanidine salt (e.g., hydrochloride) in a minimum amount of deionized water.
  - If starting from the free base, dissolve it in 1 M HCl to form the hydrochloride salt in situ.
- Reaction with Potassium Cyanate:
  - To the stirred solution of N,N-dimethylguanidine hydrochloride, add a solution of 1.2 equivalents of potassium cyanate dissolved in deionized water.
  - Adjust the pH of the reaction mixture to approximately 4-5 using 1 M HCl. This is crucial for the in situ formation of cyanic acid.
  - Attach a reflux condenser and heat the reaction mixture to 50-60 °C for 2-4 hours.
  - Monitor the progress of the reaction by TLC (e.g., using a 10:1 dichloromethane:methanol solvent system).
- Work-up and Isolation:
  - After the reaction is complete, cool the mixture to room temperature.
  - Neutralize the reaction mixture to a pH of 7-8 with a 1 M NaOH solution.
  - Transfer the aqueous solution to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
- Purification:
  - The crude **N,N-Dimethylamidino Urea** can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether or ethanol/hexane) or by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol.

## Data Presentation

The following table summarizes the expected quantitative data for the synthesis of **N,N-Dimethylamidino Urea** based on the proposed protocol.

Parameter	Expected Value	Notes
Reactant		
N,N-Dimethylguanidine HCl	1.0 eq	Starting material
Potassium Cyanate	1.2 eq	Provides the urea functionality
Reaction Conditions		
Solvent	Water	Monitored by TLC
Temperature	50-60 °C	
Reaction Time	2-4 hours	
Product Characterization		
Yield	60-80%	Estimated based on similar reactions
Purity	>95%	After purification
Appearance	White solid	Expected
Molecular Formula	C4H10N4O	[1]
Molecular Weight	130.15 g/mol	
Melting Point	Not reported	

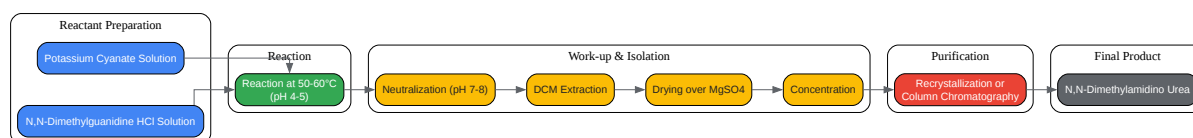
## Safety Precautions

- Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Work in a well-ventilated fume hood.
- Potassium cyanate is toxic; avoid inhalation and skin contact.
- Hydrochloric acid and sodium hydroxide are corrosive; handle with care.

- Dichloromethane and methanol are flammable and toxic; avoid inhalation and contact with skin.

## Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the proposed synthesis of **N,N-Dimethylamidino Urea**.



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Caption: Experimental workflow for the synthesis of **N,N-Dimethylamidino Urea**.

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## References

1. N,N-DIMETHYL-GUANIDINE [chembk.com]
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